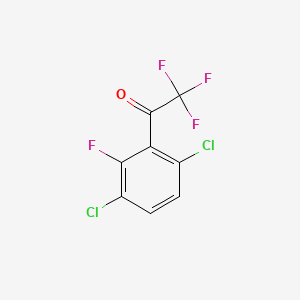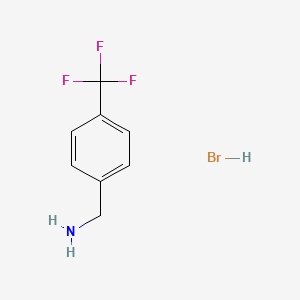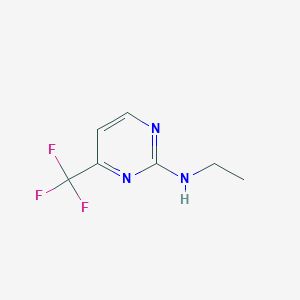
1,6-Dimethylsulfonyl-2,3,4,5-tetraacetylmannitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate is a complex organic compound with a unique structure that includes multiple acetoxy and methylsulfonyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate typically involves multi-step organic reactions. One common method includes the acetylation of a hexane derivative followed by the introduction of methylsulfonyloxy groups. The reaction conditions often require the use of strong acids or bases as catalysts and may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicinal chemistry, [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and methylsulfonyloxy groups can form covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate: Similar structure but with a different position of the acetoxy group.
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-4-yl] acetate: Another positional isomer with the acetoxy group at a different location.
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-5-yl] acetate: Similar to the previous compounds but with the acetoxy group at the fifth position.
Uniqueness
The uniqueness of [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications, offering distinct advantages over its positional isomers.
Propiedades
Número CAS |
15410-54-5 |
|---|---|
Fórmula molecular |
C16H26O14S2 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
[3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)27-13(7-25-31(5,21)22)15(29-11(3)19)16(30-12(4)20)14(28-10(2)18)8-26-32(6,23)24/h13-16H,7-8H2,1-6H3 |
Clave InChI |
APQICAKGPZGHER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)




![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)


